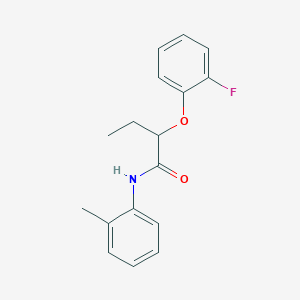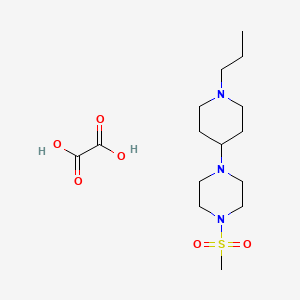![molecular formula C23H23NO4 B6125533 (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)
(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone, also known as DPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. In pharmacology, (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been studied for its potential use as a drug delivery system for various drugs. In biochemistry, (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been used as a tool to study the mechanism of action of various enzymes.
Mecanismo De Acción
The mechanism of action of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone is not well understood. However, studies have shown that (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone inhibits the growth and proliferation of cancer cells. (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has also been shown to induce apoptosis in cancer cells. In addition, (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. In addition, (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone. One direction is to further investigate the mechanism of action of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone and its potential use in the treatment of various types of cancer. Another direction is to study the potential use of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone as a drug delivery system for various drugs. In addition, further studies are needed to investigate the anti-inflammatory properties of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone and its potential use in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone is a chemical compound that has potential applications in various fields such as medicine, pharmacology, and biochemistry. The synthesis of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 3-phenyl-2-propynoic acid in the presence of a base, followed by the addition of piperidine and a reducing agent. (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone has been extensively studied for its potential applications in the treatment of various types of cancer, as a drug delivery system, and as a tool to study the mechanism of action of various enzymes. Further studies are needed to investigate the potential uses of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone in these fields.
Métodos De Síntesis
The synthesis of (3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone involves the reaction of 3,4-dimethoxybenzaldehyde with 3-phenyl-2-propynoic acid in the presence of a base, followed by the addition of piperidine and a reducing agent. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-12-11-18(15-21(20)28-2)23(26)19-9-6-14-24(16-19)22(25)13-10-17-7-4-3-5-8-17/h3-5,7-8,11-12,15,19H,6,9,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELKMWHJFVQGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C#CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)


![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)
![N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6125522.png)

![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)